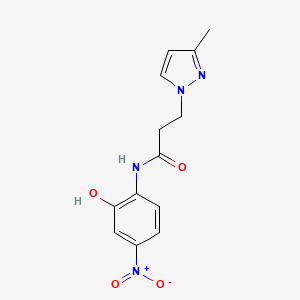![molecular formula C18H11ClN6 B10947327 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947327.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a pyrazole ring and a chlorophenyl group. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps. One common synthetic route starts with the preparation of 4-hydrazinoquinazoline, which is then treated with potassium ethylxanthogenate to form the triazoloquinazoline core via a Dimroth-like rearrangement . Another method involves the refluxing of key intermediates in isopropyl alcohol with appropriate amines, such as propylamine, 2-ethanolamine, dimethylamine, cyclohexylamine, and morpholine . These methods highlight the versatility and complexity of the synthetic processes required to obtain this compound.
Chemical Reactions Analysis
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the compound can participate in nucleophilic substitution reactions with different aryl amines to form N-substituted derivatives . Additionally, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products. The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2) and inducing apoptosis in cancer cells . It also exhibits antimicrobial, antitubercular, and anti-HIV activities, making it a versatile candidate for drug development . In addition to its therapeutic potential, the compound has been used in molecular docking studies to investigate its binding affinity with different biological targets .
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The presence of functional groups, such as the chlorophenyl and pyrazole moieties, enhances its binding affinity and specificity towards the target enzyme. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer properties .
Comparison with Similar Compounds
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline shares structural similarities with other triazoloquinazoline derivatives, such as N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine . These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties. the unique combination of the chlorophenyl and pyrazole groups in this compound distinguishes it from other derivatives, enhancing its therapeutic potential and specificity towards certain molecular targets.
Properties
Molecular Formula |
C18H11ClN6 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H11ClN6/c19-12-7-5-11(6-8-12)15-9-16(23-22-15)17-21-18-13-3-1-2-4-14(13)20-10-25(18)24-17/h1-10H,(H,22,23) |
InChI Key |
ZLLUBMBIBZLYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B10947252.png)
![7-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947254.png)

![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10947275.png)
![N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947279.png)
![(5E)-5-{[5-(phenoxymethyl)furan-2-yl]methylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947281.png)
![(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10947290.png)
![7-(difluoromethyl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10947295.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10947305.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)

![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947321.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide](/img/structure/B10947325.png)
